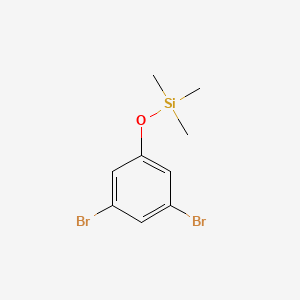

3,5-Dibromophenoxytrimethylsilane

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(3,5-dibromophenoxy)-trimethylsilane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12Br2OSi/c1-13(2,3)12-9-5-7(10)4-8(11)6-9/h4-6H,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DOMHKFJZPMCOIU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)OC1=CC(=CC(=C1)Br)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12Br2OSi | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

856766-98-8 | |

| Record name | 3,5-dibromophenoxytrimethylsilane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Preparative Strategies for 3,5 Dibromophenoxytrimethylsilane

Development of Efficient Silylation Protocols for Brominated Phenols

The protection of the hydroxyl group in brominated phenols, such as 3,5-dibromophenol (B1293799), as a trimethylsilyl (B98337) (TMS) ether is a common and crucial step in many synthetic sequences. This transformation enhances the solubility of the phenol (B47542) in organic solvents and deactivates the hydroxyl group's influence during subsequent reactions.

Several silylating agents are available for the efficient conversion of phenols to their corresponding TMS ethers. Among the most frequently employed are hexamethyldisilazane (B44280) (HMDS), N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), and N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA), although the latter provides a tert-butyldimethylsilyl (TBDMS) ether rather than a TMS ether.

Hexamethyldisilazane (HMDS) is a cost-effective and powerful silylating agent. Its reaction with phenols is often catalyzed by the addition of a small amount of a protic acid or a silyl (B83357) halide, such as trimethylsilyl chloride (TMSCl). The reaction proceeds by liberating ammonia (B1221849) as the sole byproduct, which can be easily removed from the reaction mixture.

N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) is another potent silylating agent that offers the advantage of producing neutral and volatile byproducts, namely N-trimethylsilyltrifluoroacetamide and trifluoroacetamide. This characteristic simplifies the workup procedure, as the byproducts can often be removed under reduced pressure. The reaction with BSTFA typically proceeds under mild conditions and does not require a catalyst, although one can be used to accelerate the reaction.

The choice of solvent is also critical for the success of the silylation reaction. Aprotic solvents such as dichloromethane, tetrahydrofuran (B95107) (THF), and acetonitrile (B52724) are commonly used. The reaction temperature can vary from room temperature to reflux, depending on the reactivity of the phenol and the chosen silylating agent.

| Silylating Agent | Common Catalyst | Byproducts | Typical Reaction Conditions |

| Hexamethyldisilazane (HMDS) | Trimethylsilyl chloride (TMSCl), Saccharin (B28170) | Ammonia | Aprotic solvent (e.g., THF, Dichloromethane), Room temperature to reflux |

| N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) | None required, but can be used | N-trimethylsilyltrifluoroacetamide, Trifluoroacetamide | Aprotic solvent (e.g., Acetonitrile, Dichloromethane), Mild conditions (e.g., Room temperature) |

To achieve high yields and selectivity in the synthesis of 3,5-dibromophenoxytrimethylsilane, careful optimization of reaction parameters is essential. The stoichiometry of the reagents plays a crucial role; an excess of the silylating agent is often used to ensure complete conversion of the starting phenol.

For instance, in a typical laboratory preparation, 3,5-dibromophenol can be treated with an excess of HMDS in the presence of a catalytic amount of saccharin. The use of saccharin as a catalyst has been shown to be highly effective for the silylation of phenols with HMDS, leading to high yields under mild conditions.

The reaction time is another parameter that requires optimization. The progress of the reaction can be monitored using techniques such as thin-layer chromatography (TLC) or gas chromatography (GC) to determine the point of complete consumption of the starting material. Upon completion, the reaction is typically quenched, and the desired product is isolated through standard purification techniques like distillation or chromatography.

A study on the silylation of various phenols demonstrated that the use of HMDS with catalytic TMSCl in THF at room temperature provides the corresponding trimethylsilyl ethers in excellent yields, often exceeding 95%, within a few hours. The optimization of these parameters ensures a robust and efficient synthesis of this compound.

Regioselective Bromination Approaches for Phenoxytrimethylsilane Frameworks

An alternative synthetic route to this compound involves the direct bromination of phenoxytrimethylsilane. This approach requires precise control over the regioselectivity of the bromination reaction to favor the formation of the 3,5-disubstituted product.

A variety of brominating agents can be employed for the electrophilic substitution of aromatic rings. Common reagents include molecular bromine (Br₂), N-bromosuccinimide (NBS), and other N-bromo compounds. The choice of the brominating agent can significantly influence the reactivity and selectivity of the reaction.

The use of a catalyst is often necessary to facilitate the bromination and to direct the substitution to the desired positions. Lewis acids, such as iron(III) bromide (FeBr₃) or aluminum chloride (AlCl₃), are frequently used as catalysts in electrophilic aromatic bromination. However, these catalysts can sometimes lead to the cleavage of the silyl ether bond. Therefore, milder catalytic systems or catalyst-free conditions are often preferred for the bromination of silylated phenols.

Research has shown that the bromination of activated aromatic compounds can be achieved using NBS in polar aprotic solvents like dimethylformamide (DMF) or acetonitrile, often without the need for a catalyst.

The trimethylsilyloxy group is an ortho-, para-directing group in electrophilic aromatic substitution. This directing effect poses a significant challenge for the synthesis of this compound, as the primary products of bromination would be the 2-bromo, 4-bromo, and 2,4-dibromo derivatives.

To achieve the desired 3,5-dibromo substitution pattern, a multi-step strategy is typically required. One approach involves the use of a blocking group to occupy the para-position, directing the bromination to the meta-positions. After bromination, the blocking group is removed. However, a more direct approach would involve the use of specific reaction conditions or catalytic systems that favor meta-substitution, although this is generally more challenging to achieve.

Given the strong ortho-, para-directing nature of the trimethylsilyloxy group, the direct regioselective bromination of phenoxytrimethylsilane to obtain the 3,5-dibromo isomer in high yield is not a straightforward or commonly employed method. The more reliable and higher-yielding approach remains the silylation of pre-brominated 3,5-dibromophenol.

Multi-Step Synthetic Sequences Incorporating this compound as a Key Intermediate

This compound serves as a valuable intermediate in a variety of multi-step synthetic sequences, particularly in the construction of complex organic molecules. The trimethylsilyl protecting group can be easily removed under mild conditions, typically by treatment with a fluoride (B91410) source such as tetrabutylammonium (B224687) fluoride (TBAF) or by acid-catalyzed hydrolysis, to regenerate the phenol at a later stage in the synthesis.

This intermediate is particularly useful in cross-coupling reactions, such as Suzuki, Stille, or Heck reactions, where the bromine atoms can be substituted with other functional groups. The presence of the silyl ether protects the phenolic hydroxyl group during these transformations.

For example, this compound can undergo a sequential or double Suzuki coupling reaction with arylboronic acids in the presence of a palladium catalyst to form complex biaryl or terphenyl structures. The resulting silylated biaryl ether can then be deprotected to yield the corresponding phenol.

Furthermore, the bromine atoms can be subjected to metal-halogen exchange reactions using organolithium reagents, followed by quenching with an electrophile to introduce a wide range of substituents at the 3 and 5 positions of the aromatic ring. This versatility makes this compound a key building block in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.

Convergent and Linear Synthesis Design in Complex Molecule Construction

In the realm of constructing complex molecules, synthetic strategies are broadly categorized as either linear or convergent. numberanalytics.comsinica.edu.tw A linear synthesis involves the sequential addition of fragments to a starting material, building the target molecule step-by-step. numberanalytics.com Conversely, a convergent synthesis involves the independent synthesis of several key fragments, which are then combined at a later stage to form the final product or a significant portion of it. numberanalytics.comrsc.org

The compound this compound is a valuable building block that can be employed in both linear and convergent synthetic designs. Its utility stems from the presence of multiple reactive sites: the protected hydroxyl group and the two bromine atoms on the aromatic ring.

In a linear synthesis , this compound can be introduced early in a reaction sequence. The trimethylsilyl group protects the phenolic oxygen, preventing it from interfering with subsequent chemical transformations targeting other parts of the molecule. libretexts.org The bromine atoms can then be used as handles for cross-coupling reactions, such as Suzuki or Stille couplings, to introduce new carbon-carbon bonds. After these transformations, the silyl ether can be selectively deprotected under mild acidic conditions or with fluoride reagents to reveal the free phenol for further functionalization. wikipedia.org

The strategic placement of the bromine atoms at the 3 and 5 positions also allows for selective and sequential functionalization, further enhancing its utility as a versatile building block in the assembly of complex molecular scaffolds.

Strategies for Purification and Isolation of Synthetic Products

The successful synthesis of this compound is contingent upon effective purification and isolation techniques to obtain the product in high purity. The choice of method depends on the physical properties of the compound and the nature of the impurities present.

Given that this compound is a silyl ether, it is expected to be a relatively nonpolar compound and likely an oil or a low-melting solid. Common purification techniques applicable to such compounds include:

Distillation: For volatile liquid products, distillation under reduced pressure (vacuum distillation) is a highly effective method for separating the desired compound from non-volatile impurities. prepchem.comnih.gov The increased volatility imparted by the trimethylsilyl group makes this an attractive option. thieme-connect.de

Column Chromatography: This is a versatile and widely used technique for the purification of organic compounds. chemicalbook.comnih.gov For a relatively nonpolar compound like this compound, silica (B1680970) gel would be the stationary phase of choice, and a nonpolar eluent system, such as a mixture of hexanes and ethyl acetate, would be used. chemicalbook.com The progress of the separation can be monitored by thin-layer chromatography (TLC). chemicalbook.com

Extraction: After the reaction is complete, an aqueous workup is typically performed to remove water-soluble byproducts and reagents. wikipedia.org The product is extracted into an organic solvent, which is then washed, dried, and concentrated.

Crystallization: If the final product is a solid, recrystallization from a suitable solvent system can be a powerful method for achieving high purity.

The stability of silyl ethers must also be considered during purification. They are generally stable to basic conditions but can be cleaved by acids or fluoride ions. wikipedia.org Therefore, acidic conditions should be avoided during workup and chromatography unless deprotection is intended. The purification of related organobromine compounds often involves similar chromatographic techniques to separate isomers and remove impurities. diva-portal.org

Reactivity and Mechanistic Investigations of 3,5 Dibromophenoxytrimethylsilane

Exploration of Nucleophilic and Electrophilic Reactivity Patterns

The reactivity of 3,5-Dibromophenoxytrimethylsilane is dictated by the interplay of the trimethylsiloxy group and the two bromine atoms. These substituents influence the electron density of the aromatic ring, thereby determining its susceptibility to attack by either electrophiles or nucleophiles.

Electrophilic Aromatic Substitution:

The trimethylsiloxy (-OSi(CH₃)₃) group is generally considered an activating group and an ortho, para-director in electrophilic aromatic substitution (EAS) reactions. byjus.comucalgary.ca This is due to the lone pair of electrons on the oxygen atom, which can be donated into the aromatic π-system through resonance, increasing the electron density at the ortho and para positions. organicchemistrytutor.comyoutube.com Conversely, the bromine atoms are deactivating groups due to their inductive electron-withdrawing effect, yet they are also ortho, para-directors because of the resonance donation of their lone pair electrons. masterorganicchemistry.comlibretexts.org

Nucleophilic Aromatic Substitution:

Aromatic rings that are electron-deficient are more susceptible to nucleophilic aromatic substitution (SNAr). wikipedia.orgchemistrysteps.com The presence of two strongly electron-withdrawing bromine atoms on the ring of this compound makes it a potential candidate for SNAr reactions, where a nucleophile could displace one or both of the bromine atoms. organicchemistrytutor.com For a successful SNAr reaction, the ring must be activated by electron-withdrawing groups, and there must be a good leaving group. chemistrysteps.com Bromine is a reasonably good leaving group in this context. The reaction would proceed via an addition-elimination mechanism, involving the formation of a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. libretexts.org

Influence of the Trimethylsilyl (B98337) Group on Electronic Distribution and Reaction Pathways

The trimethylsilyl (TMS) group, present as a trimethylsiloxy ether, plays a crucial role in modulating the electronic properties and reactivity of the aromatic ring. The primary function of the TMS group in this context is as a protecting group for the phenolic hydroxyl. chemspider.com

From an electronic standpoint, the silicon atom is less electronegative than carbon, and the Si-O bond is polarized towards oxygen. The oxygen atom, in turn, can donate its lone pair electrons into the aromatic ring via resonance. This resonance effect increases the electron density at the ortho and para positions, making these sites more nucleophilic and thus more susceptible to electrophilic attack. uomustansiriyah.edu.iq This electron-donating character activates the ring towards EAS, despite the deactivating influence of the bromine atoms. wikipedia.org

The trimethylsilyl group is also sterically bulky. This steric hindrance can influence the regioselectivity of reactions, potentially favoring attack at the less hindered para position over the ortho positions. Furthermore, the TMS group can be readily cleaved under various conditions (e.g., with fluoride (B91410) ions or acid), regenerating the phenol (B47542). This property is often exploited in multi-step syntheses.

Stereoelectronic Effects of Bromine Substituents on Reactivity and Selectivity

The two bromine atoms at the 3 and 5 positions have a profound impact on the reactivity of the molecule. Their effects can be broken down into inductive and resonance contributions.

Inductive Effect: Bromine is an electronegative element, and it withdraws electron density from the aromatic ring through the sigma bond framework (inductive effect). minia.edu.eg This effect is dominant for halogens and results in the deactivation of the ring towards electrophilic attack. masterorganicchemistry.com With two bromine atoms, this deactivating effect is additive, making the ring significantly less nucleophilic than a monosubstituted or unsubstituted ring.

Resonance Effect: Despite being deactivating, halogens are ortho, para-directors. masterorganicchemistry.compressbooks.pub This is because they possess lone pairs of electrons that can be delocalized into the aromatic π-system. This resonance donation stabilizes the cationic intermediate (arenium ion) formed during electrophilic attack at the ortho and para positions. lasalle.edu

Detailed Studies of Reaction Mechanisms in Transformations Involving the Compound

Due to the lack of specific experimental studies on this compound, the following mechanistic discussions are based on established mechanisms for analogous compounds.

Mechanism of a Hypothetical Electrophilic Bromination:

A plausible electrophilic substitution reaction for this compound would be further bromination. The elementary steps would be:

Generation of the electrophile: A Lewis acid catalyst, such as FeBr₃, would polarize the Br-Br bond of molecular bromine (Br₂), creating a more potent electrophile.

Nucleophilic attack: The electron-rich aromatic ring would attack the electrophilic bromine atom, leading to the formation of a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. The positive charge in this intermediate would be delocalized across the ring and stabilized by the resonance donation from the oxygen of the trimethylsiloxy group.

Deprotonation: A weak base, such as the FeBr₄⁻ complex formed in the first step, would abstract a proton from the carbon atom bearing the new bromine substituent, restoring the aromaticity of the ring and yielding the product, 2,3,5-tribromophenoxytrimethylsilane or 3,4,5-tribromophenoxytrimethylsilane.

Mechanism of a Hypothetical Nucleophilic Aromatic Substitution with an Alkoxide:

A representative SNAr reaction could involve the displacement of a bromine atom by a nucleophile like methoxide (B1231860) (CH₃O⁻). The steps would be:

Nucleophilic addition: The methoxide ion would attack one of the carbon atoms bearing a bromine atom (e.g., C3 or C5). This is the rate-determining step and results in the formation of a negatively charged intermediate, the Meisenheimer complex.

Stabilization of the intermediate: The negative charge of the Meisenheimer complex would be delocalized across the aromatic ring and stabilized by the electron-withdrawing bromine atoms.

Elimination of the leaving group: The aromaticity of the ring would be restored by the expulsion of the bromide ion, yielding the substitution product, for instance, 3-bromo-5-methoxyphenoxytrimethylsilane.

The kinetics and thermodynamics of reactions involving this compound would be heavily influenced by its substituents.

Kinetics:

The rate of an electrophilic aromatic substitution reaction would be slower than that of phenoxytrimethylsilane due to the deactivating inductive effect of the two bromine atoms. masterorganicchemistry.com The activation energy for the formation of the arenium ion would be increased. For a nucleophilic aromatic substitution, the rate would be enhanced by the presence of the electron-withdrawing bromine atoms, which stabilize the transition state leading to the Meisenheimer complex. masterorganicchemistry.com

The following table presents hypothetical relative rate constants for an electrophilic substitution reaction to illustrate the effect of the substituents.

Table 1: Hypothetical Relative Rate Constants for Electrophilic Aromatic Substitution

| Compound | Relative Rate (k_rel) |

| Benzene (B151609) | 1 |

| Phenoxytrimethylsilane | ~10³ |

| This compound | ~10⁻² |

Note: These values are illustrative and based on the known activating/deactivating effects of the substituents.

Thermodynamics:

For nucleophilic aromatic substitution, the thermodynamics would depend on the relative stability of the starting material and the product, as well as the nature of the nucleophile and the leaving group. The formation of a more stable product would drive the reaction equilibrium forward.

The table below provides hypothetical thermodynamic parameters for a representative SNAr reaction.

Table 2: Hypothetical Thermodynamic Parameters for a Nucleophilic Aromatic Substitution Reaction

| Parameter | Value |

| Activation Energy (Ea) | 80-100 kJ/mol |

| Enthalpy of Reaction (ΔH) | -20 to -40 kJ/mol |

| Gibbs Free Energy (ΔG) | < 0 (for a spontaneous reaction) |

Note: These values are typical for SNAr reactions of activated aryl halides and are provided for illustrative purposes.

Applications of 3,5 Dibromophenoxytrimethylsilane in Advanced Organic Synthesis Research

Utilization as a Versatile Synthetic Intermediate

The unique 1,3,5-substitution pattern of the dibrominated phenolic ring makes it a valuable starting point for constructing molecules with specific geometries and functionalities.

3,5-Dibromophenol (B1293799), the deprotected active form of 3,5-Dibromophenoxytrimethylsilane, serves as a key starting material for a variety of complex organic structures. Its C2 symmetry and the presence of two reactive bromine atoms allow for sequential or simultaneous functionalization, leading to diverse molecular scaffolds.

One notable application is in the synthesis of complex ligands for supramolecular chemistry. For example, a multi-step synthesis starting from 3,5-dibromophenol has been used to create a UPy-functionalized 120° dipyridyl donor. This synthesis involves initial nucleophilic substitution at the hydroxyl group, followed by a double Sonogashira cross-coupling reaction at the bromine positions to introduce alkynyl groups, which are further elaborated to form the final pyridyl structure pnas.org.

The compound is also a precursor to biaryl and triaryl phenols, which are important substructures in many biologically active molecules and functional materials. A palladium-catalyzed Suzuki coupling of 3,5-dibromophenol with arylboronic acids provides access to 3,5-diarylphenols nih.gov. This method offers an alternative to classical approaches that may suffer from low yields due to directing group effects. Similarly, a palladium-catalyzed reaction between 3,5-dibromophenol and 4-fluoro-3-trifluoromethylphenylboronic acid yields the AB₂ monomer [3,5-bis(4-fluoro-3-trifluoromethylphenyl)phenol], a key component for synthesizing hyperbranched polymers acs.org.

The following table summarizes selected examples of complex molecules synthesized from 3,5-dibromophenol.

| Starting Material | Key Reactions | Product Scaffold/Molecule | Research Focus |

| 3,5-Dibromophenol | Nucleophilic Substitution, Sonogashira Coupling | UPy-functionalized 120° dipyridyl donor | Supramolecular Polymers pnas.org |

| 3,5-Dibromophenol | Suzuki Coupling | 3,5-Diarylphenols | Synthesis of Substituted Phenols nih.gov |

| 3,5-Dibromophenol | Pd(0)-catalyzed Coupling | AB₂ Monomer for hyperbranched polymers | Polymer Chemistry acs.org |

| 3,5-Dibromophenol, S-(−)-β-citronellol | Mitsunobu Reaction, Sonogashira Coupling | Chiral Acetylenic Scaffolds | H-Bond Self-Assembly core.ac.uk |

The difunctional nature of 3,5-dibromophenol makes it an ideal monomer or building block for the synthesis of advanced polymers and functional organic materials. The bromine atoms serve as handles for polymerization reactions, while the phenolic group can be used to tune the material's properties, such as solubility or thermal stability.

A significant application is the synthesis of poly(m-phenylene)s. Through Ni(0)-mediated homo-coupling polycondensation of a monomer derived from 3,5-dibromophenol, researchers have created water-soluble poly(m-phenylene)s that can form single or double helical structures in solution rsc.orgrsc.orgresearchgate.net. These helical polymers have potential applications in materials science and biomimetic chemistry.

Furthermore, 3,5-dibromophenol has been incorporated into porous organic polymers (POPs). Co-polymerization with other multi-topic building blocks, such as 1,3,5-triethynylbenzene, via Sonogashira-Hagihara cross-coupling yields porous networks with potential applications in gas sorption and storage rsc.org. The synthesis of hyperbranched poly(arylene ether)s from an AB₂ monomer derived from 3,5-dibromophenol also highlights its role in creating materials with unique three-dimensional structures and a high density of functional end groups acs.org.

The table below details specific polymers and materials developed using 3,5-dibromophenol as a key building block.

| Monomer/Building Block | Polymerization Method | Resulting Polymer/Material | Key Feature/Application |

| 3,5-Dibromophenol derivative | Ni(0)-mediated Homo-coupling | Poly(m-phenylene) | Helical conformation in solution rsc.orgrsc.orgresearchgate.net |

| 3,5-Dibromophenol | Sonogashira-Hagihara Coupling | Porous Organic Polymer (POP) | CO₂ Sorption rsc.org |

| 3,5-Dibromophenol-derived AB₂ monomer | Self-condensation | Hyperbranched Poly(arylene ether) | High molar mass hyperbranched polymer acs.org |

Role as a Reagent in Specific Organic Transformations

The reactivity of the carbon-bromine bonds in this compound allows it to participate in a wide array of powerful bond-forming reactions, particularly palladium-catalyzed cross-couplings.

Cross-coupling reactions are fundamental tools in modern organic synthesis, and aryl bromides are common substrates. After deprotection to 3,5-dibromophenol, the two bromine atoms can be sequentially or simultaneously replaced to form new carbon-carbon or carbon-heteroatom bonds.

Suzuki-Miyaura Coupling: This reaction is widely used to form C-C bonds between aryl halides and organoboron compounds. As mentioned previously, 3,5-dibromophenol readily undergoes Suzuki coupling with arylboronic acids to produce 3,5-diarylphenols and other complex monomers nih.govacs.org. The reaction typically employs a palladium catalyst, such as Pd(PPh₃)₄, and a base like K₃PO₄ orgsyn.org.

Sonogashira Coupling: This coupling of aryl halides with terminal alkynes is a powerful method for synthesizing arylalkynes and conjugated enynes nrochemistry.comwikipedia.orgnih.govgold-chemistry.org. 3,5-Dibromophenol derivatives are effective substrates for double Sonogashira reactions, enabling the construction of rigid, linear scaffolds used in supramolecular chemistry and materials science pnas.orgcore.ac.uk. The reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base nrochemistry.com.

Heck Reaction: The Heck reaction couples aryl halides with alkenes sctunisie.orgclockss.orgbyjus.com. While 3,5-dibromophenol is a suitable substrate for this transformation, specific examples in the reviewed literature are less common. The reaction would proceed by coupling at one or both bromine positions with an alkene, such as styrene (B11656) or an acrylate, to yield substituted stilbenes or cinnamates.

Buchwald-Hartwig Amination: This reaction forms C-N bonds between aryl halides and amines, and it is a cornerstone for synthesizing anilines and other arylamine derivatives organic-chemistry.orgcatalysis.blognumberanalytics.com. 3,5-Dibromophenol could be used in Buchwald-Hartwig reactions to synthesize 3,5-diaminophenols or other aminophenol derivatives, which are valuable intermediates in pharmaceuticals and dye chemistry.

The primary role of the trimethylsilyl (B98337) group in this compound is to facilitate other transformations through functional group protection. Converting the phenol (B47542) to its silyl (B83357) ether increases the compound's stability and prevents the acidic proton from interfering with subsequent reactions.

This process is a prime example of derivatization . In analytical chemistry, derivatization is used to modify a compound to make it more suitable for analysis. Silylation of brominated phenols, including 3,5-dibromophenol, with reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) increases their volatility and thermal stability, enabling analysis by gas chromatography-mass spectrometry (GC-MS) psu.eduresearchgate.net. Other reagents, such as pentafluorobenzyl bromide (PFBB), can also be used to derivatize phenols for trace-level analysis researchgate.netsettek.com.

From a synthetic standpoint, this protection/deprotection sequence is a key functional group interconversion .

Protection: Phenol → Silyl Ether (e.g., 3,5-dibromophenol to this compound). This is typically achieved using a silylating agent like trimethylsilyl chloride (TMSCl) in the presence of a base.

Reaction: Selective chemistry is performed at the C-Br bonds (e.g., cross-coupling).

Deprotection: Silyl Ether → Phenol. The silyl group is readily cleaved using a fluoride (B91410) source (like TBAF) or mild acid to restore the phenol functionality.

This strategy allows the phenolic -OH group to be temporarily masked, effectively transforming it into a less reactive group, and then regenerated when needed.

Development of Novel Synthetic Methodologies Enabled by the Compound

The unique structure of this compound and its deprotected form has enabled the development of novel synthetic strategies and materials.

The creation of an AB₂ monomer from 3,5-dibromophenol has led to an unusual AB₂ + A₂ polymerization approach for synthesizing extremely high molar mass hyperbranched poly(arylene ether)s acs.org. This methodology provides access to polymers with distinct properties that are difficult to achieve through traditional linear polymerization techniques.

Additionally, the use of 3,5-dibromophenol derivatives to synthesize water-soluble poly(m-phenylene)s that exhibit controlled helical folding and unfolding in response to external stimuli (like the addition of sodium cholate) represents a novel approach in the field of supramolecular chemistry and smart materials rsc.org. This work demonstrates how a simple aromatic building block can be used to construct complex, dynamic macromolecular systems.

Furthermore, the development of synthetic routes to complex 3,5-diarylphenols highlights a strategy to overcome the limitations of classical electrophilic aromatic substitution, where electronic directing effects often prevent the formation of meta-substituted products. By using 3,5-dibromophenol as a scaffold, a palladium-catalyzed cross-coupling provides a fundamentally different and more flexible approach to these valuable structures nih.gov. These examples underscore how the specific substitution pattern of the compound enables new synthetic designs and access to previously challenging molecular targets.

Theoretical and Computational Chemistry Studies on 3,5 Dibromophenoxytrimethylsilane

Quantum Chemical Calculations of Electronic Structure and Energetics.northwestern.edusemanticscholar.orgnih.govnih.govnih.gov

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. wikipedia.org By solving approximations of the Schrödinger equation, these methods can determine the electronic structure and energy of 3,5-Dibromophenoxytrimethylsilane. northwestern.edu

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic properties of molecules due to its balance of accuracy and computational cost. researchgate.netnih.gov DFT studies can be applied to this compound to calculate a variety of molecular properties that govern its reactivity and physical characteristics. These calculations typically involve optimizing the molecule's geometry to find its lowest energy structure and then computing properties such as the energies of the frontier molecular orbitals (HOMO and LUMO), the molecular electrostatic potential (MEP), and bond parameters. mdpi.comresearchgate.net

The energy of the Highest Occupied Molecular Orbital (HOMO) is an indicator of the molecule's ability to donate electrons, while the energy of the Lowest Unoccupied Molecular Orbital (LUMO) relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial descriptor for chemical reactivity and stability. nih.gov For aromatic compounds like this compound, the MEP map reveals regions of positive and negative electrostatic potential, indicating likely sites for nucleophilic and electrophilic attack, respectively. researchgate.net

Below is an illustrative table of molecular properties for a substituted phenoxytrimethylsilane that could be determined using DFT calculations.

| Calculated Property | Illustrative Value | Significance |

|---|---|---|

| Energy of HOMO | -6.5 eV | Indicates electron-donating capability |

| Energy of LUMO | -1.2 eV | Indicates electron-accepting capability |

| HOMO-LUMO Gap | 5.3 eV | Relates to chemical reactivity and stability |

| Dipole Moment | 2.1 D | Measures molecular polarity |

| Heat of Formation | -250 kJ/mol | Indicates thermodynamic stability |

The flexibility of the trimethylsilyl (B98337) group and its bond to the phenoxy oxygen allows for multiple spatial arrangements, or conformations. Conformational analysis is used to identify the most stable conformers and the energy barriers between them. rsc.org This is achieved by mapping the molecule's potential energy surface (PES) as a function of key dihedral angles. libretexts.org A PES is a multidimensional surface that describes the energy of a molecule in terms of its geometry. libretexts.orgum.es

For this compound, the primary dihedral angle of interest would be the C-O-Si-C angle, which defines the orientation of the bulky trimethylsilyl group relative to the aromatic ring. By systematically rotating this bond and calculating the energy at each step, a potential energy curve can be generated. libretexts.org Two-dimensional PES maps can also be constructed to explore the interplay between multiple rotational degrees of freedom. rsc.orgresearchgate.net These maps reveal the global and local energy minima, which correspond to the most stable conformations, and the saddle points, which represent the transition states for conformational interconversion. researchgate.netresearchgate.net

| Conformer | Dihedral Angle (Ar-O-Si-C) | Relative Energy (kcal/mol) | Population at 298 K (%) |

|---|---|---|---|

| Global Minimum | 180° | 0.00 | 75.3 |

| Local Minimum 1 | 65° | 1.25 | 12.3 |

| Local Minimum 2 | -65° | 1.25 | 12.3 |

Simulation of Reaction Pathways and Transition States.northwestern.edu

Computational chemistry allows for the detailed simulation of chemical reaction mechanisms. fraunhofer.de This involves identifying the transition state (TS), which is the highest energy point along the reaction coordinate, and calculating its structure and energy. researchgate.net The energy of the transition state determines the activation energy barrier of the reaction.

For reactions involving this compound, such as nucleophilic substitution at the silicon atom or electrophilic aromatic substitution, computational models can map the entire reaction pathway. nottingham.edu.cn Techniques like Intrinsic Reaction Coordinate (IRC) calculations are used to confirm that a located transition state indeed connects the reactants with the desired products. researchgate.net This process provides a step-by-step view of bond-breaking and bond-forming processes at the molecular level. fraunhofer.deaps.org

Prediction of Reactivity, Selectivity, and Catalytic Potential using Computational Models

The data generated from quantum chemical calculations can be used to build models that predict a molecule's reactivity and selectivity. rsc.org For this compound, computational models can predict the most likely sites for chemical attack. For example, in electrophilic aromatic substitution, the positions on the benzene (B151609) ring most susceptible to attack can be identified by analyzing calculated properties like atomic charges and the energies of Wheland intermediates. researchgate.net

These predictive models are invaluable for synthesis planning and for understanding why certain products are favored over others. rsc.orgresearchgate.net By comparing the activation energies for different potential reaction pathways, chemists can predict the major product of a reaction without performing the experiment. This is particularly useful for complex molecules where multiple reaction outcomes are possible. arxiv.org

Application of Machine Learning and Data Science in Predicting Compound Behavior and Reaction Outcomes.nih.gov

The integration of machine learning (ML) and data science with computational chemistry is a rapidly growing field. nih.govmdpi.com ML models can be trained on large datasets of computed molecular properties and experimental reaction outcomes to make rapid and accurate predictions. nih.govresearchgate.net

For a compound like this compound, an ML model could be developed to predict its behavior under a wide range of reaction conditions. ajet.org.au For instance, a model could be trained on DFT-calculated activation energies for a class of related silyl (B83357) ether reactions. semanticscholar.org Once trained, this model could predict the regioselectivity or reaction yield for this compound with new reactants in milliseconds, a task that would take hours or days using direct DFT calculations. semanticscholar.orgnih.gov This high-throughput screening capability accelerates the discovery of new reactions and the optimization of existing ones. chemrxiv.orgnih.gov

Advanced Analytical Methodologies for Research on 3,5 Dibromophenoxytrimethylsilane

Chromatographic Techniques for Reaction Monitoring and Purity Assessment in Researchnih.govmdpi.com

Chromatographic methods are fundamental in the analysis of 3,5-Dibromophenoxytrimethylsilane, providing the means to separate the compound from reaction mixtures and quantify its purity. These techniques are indispensable for tracking the progress of the silylation reaction of 3,5-dibromophenol (B1293799) and for ensuring the quality of the final product.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivativesnih.govwordpress.combenthamopen.com

Gas chromatography coupled with mass spectrometry (GC-MS) stands out as a primary technique for the analysis of this compound. The process of silylation, which converts the polar hydroxyl group of 3,5-dibromophenol into a nonpolar trimethylsilyl (B98337) ether, is specifically designed to make the resulting compound, this compound, more volatile and thermally stable. nih.govnumberanalytics.com This derivatization is a crucial step, as it renders the otherwise non-volatile phenolic compound suitable for GC analysis. nih.govnih.gov

In a typical GC-MS analysis, the sample is injected into the gas chromatograph, where it is vaporized and carried by an inert gas through a capillary column. The column separates the components of the mixture based on their boiling points and interactions with the stationary phase. For this compound, a non-polar or semi-polar column is generally effective. As the separated components elute from the column, they enter the mass spectrometer, which ionizes the molecules and separates the resulting ions based on their mass-to-charge ratio, providing both qualitative and quantitative data. The mass spectrum of this compound would exhibit a characteristic molecular ion peak and fragmentation pattern, confirming its identity. The high sensitivity and resolving power of capillary GC-MS make it exceptionally suitable for the unambiguous detection of silylated phenolic compounds. benthamopen.com

Table 1: Typical GC-MS Parameters for Analysis of Silylated Phenolic Compounds

| Parameter | Value/Description |

| Column Type | Non-polar (e.g., DB-5ms) or semi-polar capillary column |

| Injector Temperature | 250-300 °C |

| Oven Program | Temperature ramp, e.g., 50 °C to 300 °C at 10-15 °C/min |

| Carrier Gas | Helium or Hydrogen |

| Ionization Mode | Electron Impact (EI) |

| MS Detector | Quadrupole, Ion Trap, or Time-of-Flight (TOF) |

This technique is invaluable for monitoring the derivatization reaction by quantifying the disappearance of the starting material (3,5-dibromophenol, which would also need to be derivatized for analysis) and the appearance of the product, this compound. It is also the gold standard for assessing the purity of the final product, capable of detecting trace impurities or by-products.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Complex Mixtures and Ionization Enhancementnih.govnumberanalytics.comresearchgate.netjfda-online.com

While GC-MS is ideal for the analysis of the volatile this compound, Liquid Chromatography-Mass Spectrometry (LC-MS) offers a powerful alternative, particularly for analyzing complex mixtures or for situations where derivatization is not desirable or complete. researchgate.net LC-MS is well-suited for polar, less volatile, and thermally labile compounds, a category that includes the precursor 3,5-dibromophenol and potentially related polar by-products. researchgate.net

In LC-MS, separation occurs in a liquid phase, using a column packed with a solid stationary phase. For brominated aromatic compounds, reversed-phase HPLC is a common approach, where a polar mobile phase is used with a non-polar stationary phase (e.g., C18). nih.gov After separation, the eluent is introduced into the mass spectrometer via an interface, such as electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI), which generates ions from the analyte molecules in the liquid phase.

LC-MS can be used to analyze the reaction mixture for the synthesis of this compound directly, allowing for the simultaneous quantification of the polar starting material and the less polar silylated product. Silylation can also be employed in LC-MS to enhance ionization efficiency and sensitivity for certain analytes. numberanalytics.com The development of rapid LC-MS/MS methods has proven suitable for the simultaneous analysis and quantification of various brominated compounds. nih.gov

Spectroscopic Techniques for Structural Elucidation in Complex Reaction Systemsresearchgate.netresearch-solution.com

Spectroscopic techniques are essential for the definitive structural confirmation of this compound, providing detailed information about its atomic connectivity and functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Regiochemical Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the structural elucidation of organic molecules. msu.edu For this compound, ¹H and ¹³C NMR would provide unambiguous confirmation of its structure.

¹H NMR: The proton NMR spectrum would show distinct signals corresponding to the different chemical environments of the hydrogen atoms. The nine protons of the trimethylsilyl (TMS) group would appear as a sharp singlet at a high field (typically around 0.2-0.4 ppm), a characteristic chemical shift for TMS ethers. chemistrysteps.com The aromatic protons on the dibrominated ring would appear at a lower field. Specifically, the proton at the C2 position (and C6, by symmetry) would likely appear as a doublet, and the proton at the C4 position would appear as a triplet, with coupling constants typical for meta-coupling in a benzene (B151609) ring. The integration of these signals would correspond to a 9:2:1 ratio, confirming the relative number of protons in each environment.

¹³C NMR: The carbon NMR spectrum would show signals for each unique carbon atom. The carbon atoms of the TMS group would appear at a high field. The aromatic carbons would appear at a lower field, with the carbon attached to the oxygen (C1) being the most downfield. The carbons attached to bromine (C3 and C5) would have their chemical shifts influenced by the heavy halogen. The number of distinct signals would confirm the symmetry of the molecule.

²⁹Si NMR: This specialized NMR technique could be used to directly observe the silicon atom of the trimethylsilyl group, providing further structural confirmation.

Table 2: Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| Si(CH ₃)₃ | ~0.3 | Singlet |

| Aromatic H (C4) | ~7.2-7.4 | Triplet |

| Aromatic H (C2, C6) | ~7.0-7.2 | Doublet |

Vibrational Spectroscopy (IR, Raman) for Functional Group Transformations

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies. mt.com These techniques are particularly useful for monitoring the conversion of 3,5-dibromophenol to this compound.

IR Spectroscopy: The key transformation to observe is the disappearance of the broad O-H stretching band of the phenolic starting material (typically around 3200-3600 cm⁻¹) and the appearance of strong bands characteristic of the trimethylsilyl ether. These include the Si-O-C stretching vibration (around 900-1100 cm⁻¹) and the Si-C stretching and CH₃ rocking vibrations of the TMS group (around 1250 cm⁻¹ and 840 cm⁻¹, respectively). The C-Br stretching vibrations would be observed in the fingerprint region at lower wavenumbers.

Investigation of Derivatization Artifacts and Side Reactions in Analytical Researchbenthamopen.com

A critical aspect of research involving silylation is the potential for the formation of artifacts and side reactions, which can complicate analysis and lead to misinterpretation of data. wordpress.comnih.gov The derivatization of phenolic compounds to form trimethylsilyl ethers is generally efficient, but several issues can arise. researchgate.net

Incomplete Derivatization: If the reaction conditions (e.g., temperature, time, reagent concentration) are not optimized, the silylation of 3,5-dibromophenol may be incomplete. numberanalytics.com This results in the presence of the unreacted phenol (B47542) in the sample, which may not be detected by GC-MS if it is not volatile enough, or it may produce a tailing peak.

Formation of By-products: Silylating agents can react with themselves or with trace amounts of water to form by-products like hexamethyldisiloxane, which can appear as an extra peak in the chromatogram. wordpress.com Furthermore, the silylating agent or its by-products can sometimes react with other functional groups if present in a complex sample matrix. researchgate.net

Hydrolysis: Trimethylsilyl ethers are susceptible to hydrolysis, especially in the presence of moisture. If the sample is not kept under anhydrous conditions, the this compound can revert to 3,5-dibromophenol, leading to inaccurate quantification.

Careful control of reaction conditions, use of high-purity reagents and solvents, and proper sample handling are essential to minimize these artifacts. wordpress.comnih.gov The use of mass spectrometry is crucial in identifying these unexpected peaks, as their mass spectra will differ from that of the target analyte. researchgate.net

Method Development for Enhanced Analytical Response in Research Applications

Developing a robust analytical method for this compound is essential for achieving the low detection limits and high precision required in research. The primary technique for this purpose is Gas Chromatography-Mass Spectrometry (GC-MS), which offers excellent separation and definitive identification. biorxiv.org An enhanced approach to method development, as outlined by ICH guidelines, involves systematically understanding the parameters that affect analytical procedure performance to build in quality and reliability. ich.orglcms.cz

Chromatographic System Optimization

The goal of chromatographic optimization is to achieve a sharp, symmetrical peak for this compound, well-resolved from any matrix components or derivatization by-products.

GC Column Selection: A low-to-mid-polarity column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5ms or equivalent), is typically suitable for separating silylated aromatic compounds. These columns provide good resolution and thermal stability.

Temperature Programming: The oven temperature program must be optimized to ensure the analyte elutes within a reasonable time frame without decomposition. A typical program might start at a low temperature (e.g., 100°C) to separate volatile impurities, followed by a controlled ramp (e.g., 5-25°C/min) to an appropriate final temperature (e.g., 280-300°C) to elute the target compound. researchgate.netnih.gov

Injection Technique: A splitless or pulsed splitless injection is often used to maximize the transfer of the analyte onto the column, thereby enhancing sensitivity. The injector temperature should be high enough to ensure rapid volatilization without causing thermal degradation.

Mass Spectrometer Detector Enhancement

The mass spectrometer settings are critical for maximizing the analytical response.

Ionization Mode: While standard Electron Ionization (EI) is widely used, for halogenated compounds like this compound, Electron Capture Negative Ionization (ECNI) can offer significantly higher sensitivity and selectivity. rsc.orgacs.org The two bromine atoms on the molecule make it an excellent candidate for ECNI, which can lower detection limits by orders of magnitude.

Data Acquisition Mode: For trace-level quantification, operating the mass spectrometer in Selected Ion Monitoring (SIM) mode is superior to full-scan mode. chromatographyonline.com By monitoring only a few characteristic ions of this compound, the signal-to-noise ratio is dramatically improved. Key ions would include the molecular ion (M+) and major fragment ions.

The following data tables present hypothetical but representative parameters for an optimized GC-MS method for the analysis of this compound.

Table 1: Illustrative GC-MS Method Parameters

| Parameter | Setting | Purpose |

|---|---|---|

| GC Column | 30 m x 0.25 mm ID, 0.25 µm film thickness 5% Phenyl-methylpolysiloxane | Provides good separation for silylated aromatic compounds. |

| Carrier Gas | Helium, constant flow at 1.2 mL/min | Inert carrier gas providing optimal chromatographic efficiency. |

| Oven Program | 100°C (hold 2 min), ramp 15°C/min to 280°C (hold 5 min) | Ensures separation from early-eluting by-products and provides a sharp peak for the analyte. nih.gov |

| Injector | Splitless, 250°C | Maximizes analyte transfer to the column for enhanced sensitivity. |

| MS Transfer Line | 280°C | Prevents condensation of the analyte before reaching the ion source. |

| Ion Source Temp. | 230°C (EI), 150°C (ECNI) | Optimized for stable ionization. nih.gov |

| Acquisition Mode | Selected Ion Monitoring (SIM) | Increases sensitivity and selectivity for trace quantification. chromatographyonline.com |

Table 2: Characteristic Ions for SIM Analysis (Hypothetical)

| Ion Description | m/z (mass-to-charge ratio) | Role |

|---|---|---|

| Molecular Ion [M]+ | 324 (with 79Br, 81Br isotopes) | Confirms molecular weight (Quantification Ion). |

| Fragment [M-15]+ | 309 | Loss of a methyl group, a characteristic fragmentation for TMS ethers (Qualifier Ion). |

Potential Roles and Exploration in Catalysis Research

Investigation as a Precursor to Ligands for Organometallic Catalysis

The primary application of 3,5-Dibromophenoxytrimethylsilane in catalysis is as a precursor for the synthesis of specialized ligands for organometallic catalysis. The presence of two bromine atoms allows for sequential or double cross-coupling reactions, leading to the formation of bidentate or pincer-type ligands. These ligands play a crucial role in stabilizing and activating metal centers in a variety of catalytic transformations.

A notable example is the synthesis of phosphine-based ligands. Through reactions like the Suzuki or Stille coupling, the bromine atoms can be substituted with phosphine-containing groups to generate phosphine (B1218219) ligands with a 3,5-dioxyaryl backbone. These ligands can then be coordinated to transition metals such as palladium, rhodium, or ruthenium to form active catalysts for reactions like carbon-carbon and carbon-heteroatom bond formation.

Another significant area of investigation is the synthesis of N-heterocyclic carbene (NHC) ligands. The dibromo-functionality can be transformed into other functional groups that can then be used to construct the imidazolium (B1220033) or other azolium salts, which are the precursors to NHC ligands. These NHC ligands are known for their strong σ-donating properties and their ability to form robust metal complexes that exhibit high catalytic activity and stability.

The following table provides an overview of ligand types synthesized from this compound and their applications in organometallic catalysis.

| Ligand Type | Synthetic Strategy | Metal Complex | Catalytic Application |

| Phosphine Ligands | Suzuki or Stille coupling with phosphine-containing boronic acids or stannanes. | Palladium, Rhodium, Ruthenium | Cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), Hydrogenation |

| N-Heterocyclic Carbene (NHC) Ligands | Multi-step synthesis involving transformation of bromine atoms and subsequent cyclization to form azolium salts. | Ruthenium, Iridium, Gold | Olefin metathesis, C-H activation, Gold-catalyzed reactions |

| Pincer Ligands | Sequential cross-coupling reactions to introduce two donor arms flanking the central aryl ring. | Palladium, Platinum, Nickel | Dehydrogenation of alkanes, Cross-coupling reactions |

Exploration of its Role in Organocatalytic Systems

While the primary role of this compound is as a precursor to ligands for metal-based catalysis, there is emerging research into its potential use and the use of its direct derivatives in organocatalytic systems. In this context, the molecule itself or a simple derivative, rather than a metal complex, acts as the catalyst.

The phenoxy moiety, after deprotection of the trimethylsilyl (B98337) group to reveal the phenol (B47542), can participate in hydrogen bonding interactions. The presence of the electron-withdrawing bromine atoms increases the acidity of the phenolic proton, making it a more effective hydrogen bond donor. This property can be exploited in organocatalytic reactions where activation of a substrate through hydrogen bonding is a key step.

For instance, derivatives of 3,5-dibromophenol (B1293799) have been investigated as catalysts for reactions such as the activation of carbonyl compounds or imines. The enhanced acidity of the phenol can lead to increased rates and selectivities in reactions like aldol (B89426) or Mannich reactions by bringing the reacting partners into close proximity and lowering the activation energy of the reaction.

Use in the Design and Synthesis of Heterogeneous Catalytic Materials

The development of heterogeneous catalysts is a key area of research aimed at improving the sustainability and efficiency of chemical processes. Heterogeneous catalysts offer significant advantages, including ease of separation from the reaction mixture and the potential for recycling and reuse. This compound can be utilized as a building block for the synthesis of such materials.

One approach involves the immobilization of catalytic species derived from this compound onto a solid support. The bromine atoms provide convenient handles for grafting the molecule onto materials like silica (B1680970), alumina, or polymers that have been functionalized with appropriate reactive groups. For example, the dibromo-compound can be attached to a support via a cross-coupling reaction, and then the silyl (B83357) group can be removed and the resulting hydroxyl group can be used to anchor a metal catalyst.

Alternatively, the compound can be used as a monomer in the synthesis of porous organic polymers (POPs). The rigid aromatic core and the two reactive bromine sites make it a suitable candidate for polymerization reactions, leading to the formation of high-surface-area materials. These POPs can be designed to have specific pore sizes and chemical functionalities, making them attractive as supports for catalytic nanoparticles or as organocatalytic materials in their own right.

Mechanistic Studies of Catalytic Cycles Involving Derivatives of the Compound

Understanding the mechanism of a catalytic reaction is crucial for the rational design of more efficient and selective catalysts. Derivatives of this compound, particularly the ligands synthesized from it, are involved in a variety of catalytic cycles, and their electronic and steric properties have a profound impact on the reaction mechanism.

Mechanistic studies often involve a combination of experimental techniques, such as kinetics, in-situ spectroscopy (e.g., NMR, IR), and computational modeling (e.g., Density Functional Theory - DFT). These studies aim to elucidate the elementary steps of the catalytic cycle, including substrate coordination, oxidative addition, migratory insertion, and reductive elimination.

The following table summarizes the types of mechanistic studies conducted on catalytic cycles involving derivatives of this compound.

| Catalytic Reaction | Derivative Studied | Mechanistic Aspect Investigated | Techniques Used |

| Suzuki Coupling | Palladium-phosphine complexes | Role of ligand bite angle and electronics on reductive elimination. | Kinetics, NMR spectroscopy, DFT calculations |

| Olefin Metathesis | Ruthenium-NHC complexes | Initiation mechanism and stability of the propagating species. | In-situ NMR, UV-Vis spectroscopy |

| C-H Activation | Iridium-pincer complexes | The nature of the C-H bond cleavage step (e.g., concerted metalation-deprotonation). | Isotope effect studies, DFT calculations |

Q & A

Q. What are the standard synthetic routes for 3,5-Dibromophenoxytrimethylsilane, and what experimental conditions are critical for reproducibility?

- Methodological Answer : The synthesis typically involves nucleophilic substitution or coupling reactions. For example, brominated phenol derivatives can react with trimethylsilyl reagents under anhydrous conditions. Key parameters include:

- Solvent Selection : Tetrahydrofuran (THF) or dichloromethane (DCM) are common due to their inertness and ability to dissolve silylation agents .

- Catalysts : Bases like triethylamine (Et₃N) are essential to neutralize HBr byproducts .

- Monitoring : Thin-layer chromatography (TLC) is critical for tracking reaction progress, with product isolation via column chromatography .

- Table: Example Reaction Setup

| Component | Role | Example Quantity |

|---|---|---|

| 3,5-Dibromophenol | Substrate | 6.30 mmol |

| Trimethylsilyl reagent | Electrophile | 6.30 mmol |

| Triethylamine | Base (HBr scavenger) | 12.60 mmol |

| THF | Solvent | 50 mL |

Q. How should researchers characterize this compound using spectroscopic and crystallographic methods?

- Methodological Answer :

- NMR Spectroscopy : Use H and C NMR to confirm silyl group integration (e.g., trimethylsilyl protons at δ ~0.3 ppm) and aromatic bromine substitution patterns .

- X-ray Crystallography : For structural confirmation, single-crystal diffraction (e.g., Rigaku Oxford Diffraction systems) with SHELXL refinement resolves bond angles and molecular packing .

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]⁺ for C₉H₁₃Br₂OSi).

Q. What safety protocols are essential for handling this compound in laboratory settings?

- Methodological Answer :

- PPE : Wear nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact. Use fume hoods for volatile byproducts .

- Spill Management : Absorb with inert materials (e.g., vermiculite) and dispose per hazardous waste regulations .

- Storage : Store in airtight containers at 2–8°C, away from light and moisture to prevent decomposition .

Advanced Research Questions

Q. How can reaction yields be optimized for this compound synthesis, and what variables most significantly impact efficiency?

- Methodological Answer :

- Solvent Polarity : Polar aprotic solvents (e.g., DMF) may enhance reaction rates but require rigorous drying to avoid hydrolysis .

- Temperature Control : Room temperature (20–25°C) minimizes side reactions, though elevated temperatures (40–60°C) may be needed for sluggish reactions .

- Catalyst Screening : Test alternatives to Et₃N (e.g., DBU or DMAP) for improved selectivity .

- Table: Yield Optimization Variables

Q. What computational tools are available for predicting synthetic pathways and retrosynthetic analysis of this compound?

- Methodological Answer :

- AI-Driven Platforms : Tools like Pistachio, Reaxys, and BKMS-Metabolic leverage reaction databases to propose viable routes. For example, retrosynthetic analysis might identify 3,5-dibromophenol and trimethylsilyl chloride as precursors .

- Quantum Chemistry Software : Gaussian or ORCA can model transition states to predict regioselectivity in silylation reactions .

Q. How can researchers resolve contradictions in reported physicochemical properties (e.g., stability, reactivity) of this compound?

- Methodological Answer :

- Systematic Reviews : Apply PRISMA guidelines to aggregate and critically assess literature, ensuring transparency in study selection and data extraction .

- Experimental Replication : Reproduce key studies under controlled conditions (e.g., humidity <10% for stability tests) to isolate variables .

- Advanced Analytical Techniques : Use differential scanning calorimetry (DSC) to clarify decomposition thresholds and UV-Vis spectroscopy to study photostability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.